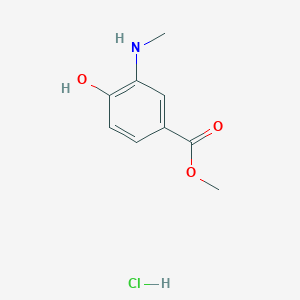

Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride” is a chemical compound with the molecular formula C8H9NO3 . It is also known by other names such as Benzoic acid, 3-amino-4-hydroxy-, methyl ester; Aminobenz; Methyl m-amino-p-hydroxybenzoate; Methyl 4-hydroxy-3-aminobenzoate; Orthocaine; Orthoderm; Orthoform; 3-Amino-4-hydroxybenzoic acid methyl ester; Orthoform new; NSC 9813 .

Synthesis Analysis

The synthesis of “Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride” involves several steps. The process may start with the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride” can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride” has a molecular weight of 167.1620 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Material Science and Polymer Research

Synthesis and Properties of Hyperbranched Aromatic Polyamide : Research has demonstrated the thermal polymerization of specific monomers to yield hyperbranched aromatic polyamides. These polymers exhibit solubility in a range of solvents and have significant molecular weights, indicating potential applications in material science for developing new polymeric materials with desirable properties (Yang, Jikei, & Kakimoto, 1999).

Biochemical Applications

Purification and Properties of Benzoate-4-hydroxylase : The study on benzoate-4-hydroxylase from a soil pseudomonad highlights its role in the hydroxylation of benzoate, demonstrating the enzyme's significance in microbial metabolism and potential applications in bioremediation and biochemical research (Reddy & Vaidyanathan, 1976).

Organic Chemistry and Synthesis

Toward Nitroxide-Mediated Photopolymerization : A study introduced a new alkoxyamine as a photoiniferter for nitroxide-mediated photopolymerization, indicating advancements in the field of photopolymerization and potential applications in creating novel polymers through controlled synthesis methods (Guillaneuf et al., 2010).

A General and Efficient Iron-Catalyzed Benzylation : This research presents an iron-catalyzed method for the benzylation of 1,3-dicarbonyl compounds, offering a cost-effective and efficient approach to synthesize benzylated products, crucial for developing pharmaceuticals and fine chemicals (Kischel et al., 2007).

Phytochemistry and Plant Defense Mechanisms

Hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones), Defence Chemicals in the Gramineae : This study explores the role of hydroxamic acids in defending cereals against pests and diseases, underscoring the importance of these compounds in agricultural science and plant chemistry (Niemeyer, 1988).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular components, such as enzymes and receptors, to exert their effects .

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the structure and function of its targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that similar compounds can mediate dna damage and modulate esterase metabolism , which could potentially affect various biochemical pathways.

Result of Action

Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride may have cytotoxic effects on certain cells in the presence of sunlight . It has been suggested that the compound can mediate DNA damage and modulate esterase metabolism, resulting in skin damage and potentially favoring cancer progression .

Action Environment

The action, efficacy, and stability of Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride can be influenced by various environmental factors. For instance, sunlight has been found to enhance the cytotoxic effects of the compound .

properties

IUPAC Name |

methyl 4-hydroxy-3-(methylamino)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-10-7-5-6(9(12)13-2)3-4-8(7)11;/h3-5,10-11H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQDCTRMANZONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)OC)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2939522.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one](/img/structure/B2939527.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939528.png)

![N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine](/img/structure/B2939532.png)

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide](/img/structure/B2939534.png)

![3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2939540.png)

![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)